

A Technical Guide to Lamotrigine-13C3: Suppliers, Analytical Applications, and Mechanistic Insights

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Compound of Interest

Compound Name: *Lamotrigine-13C3*

Cat. No.: *B602491*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive information on the isotopically labeled compound, **Lamotrigine-13C3**, and its deuterated analog, **Lamotrigine-13C3,d3**. This document serves as a technical resource for researchers and professionals in drug development, offering a consolidated overview of supplier information, analytical methodologies, and the mechanistic pathways of its parent compound, lamotrigine.

Supplier and Ordering Information

Lamotrigine-13C3 and its deuterated form are available from several specialized chemical suppliers. These stable isotope-labeled compounds are primarily used as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic studies and therapeutic drug monitoring. Below is a summary of key information from various suppliers. Please note that pricing is subject to change and it is recommended to request a formal quote from the suppliers.

Supplier	Product Name	CAS Number	Catalog Number	Purity	Available Quantities	Price (USD)
MedChem Express	Lamotrigine-13C3	1188265-38-4	HY-B0495S4	>98%	1 mg	Request a quote
United States Biological	Lamotrigine-13C3, d3, Major	1246815-13-3	L173253	>98%	1 mg, 5 mg, 10 mg	Request a quote
LGC Standards	Lamotrigine-13C3,d3, Major	1246815-13-3	TRC-L173253	Not specified	1 mg, 10 mg	Request a quote
Santa Cruz Biotechnology	Lamotrigine-13C3,d3	1246815-13-3	sc-212733	≥98%	1 mg	Request a quote
Simson Pharma Limited	Lamotrigine-13C3,d3	1246815-13-3	Not specified	Not specified	Inquire	Request a quote
Pharmaffiliates	Lamotrigine-13C3,d3	1246815-13-3	PA STI 055940	Not specified	Inquire	Request a quote

Note: The purity and available quantities are as reported by the suppliers and may vary. It is essential to refer to the product-specific certificate of analysis for precise data.

Experimental Protocols: Quantification of Lamotrigine in Human Plasma using LC-MS/MS

Isotopically labeled lamotrigine is a critical component in the accurate quantification of lamotrigine in biological matrices. The following is a detailed methodology for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the determination of lamotrigine in human plasma, utilizing **Lamotrigine-13C3,d3** as an internal standard^[1].

Materials and Reagents

- Analytes: Lamotrigine, **Lamotrigine-13C3**,d3 (Internal Standard)
- Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade)
- Reagents: Formic acid, Ammonium formate
- Biological Matrix: Human plasma

Sample Preparation

- Thawing: Frozen plasma samples are thawed at room temperature and vortexed to ensure homogeneity.
- Aliquoting: 300 µL of the plasma sample is aliquoted into a polypropylene tube.
- Internal Standard Spiking: 50 µL of **Lamotrigine-13C3**,d3 working solution (e.g., 500 ng/mL in 50:50 methanol:water) is added to each plasma sample and vortexed.
- Precipitation/Extraction: A protein precipitation or solid-phase extraction (SPE) method can be employed. For SPE, the sample is loaded onto a conditioned SPE cartridge. The cartridge is then washed, and the analyte is eluted.
- Evaporation and Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase.

LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., formic acid or ammonium formate).

- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both lamotrigine and its labeled internal standard.

Data Analysis

The concentration of lamotrigine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of lamotrigine.



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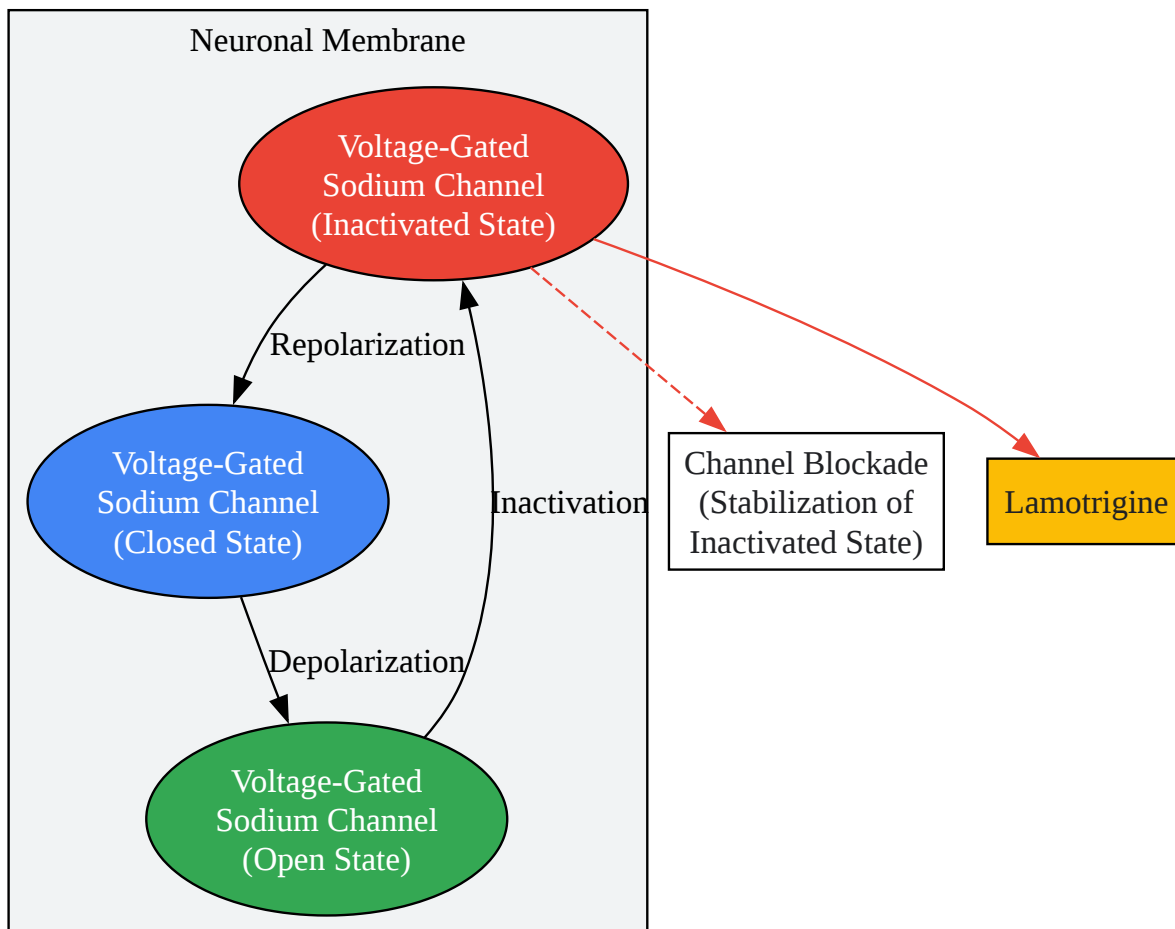
Caption: Experimental workflow for the quantification of lamotrigine in plasma.

Mechanism of Action: Signaling Pathways

The therapeutic effects of lamotrigine are primarily attributed to its modulation of neuronal excitability. The core mechanism involves the inhibition of voltage-gated sodium channels and the subsequent reduction of excitatory neurotransmitter release, particularly glutamate.

Inhibition of Voltage-Gated Sodium Channels

Lamotrigine exhibits a state-dependent blockade of voltage-gated sodium channels (VGSCs), preferentially binding to the inactivated state of the channel. This action stabilizes the neuronal membrane and inhibits the sustained high-frequency firing of neurons that is characteristic of seizure activity.

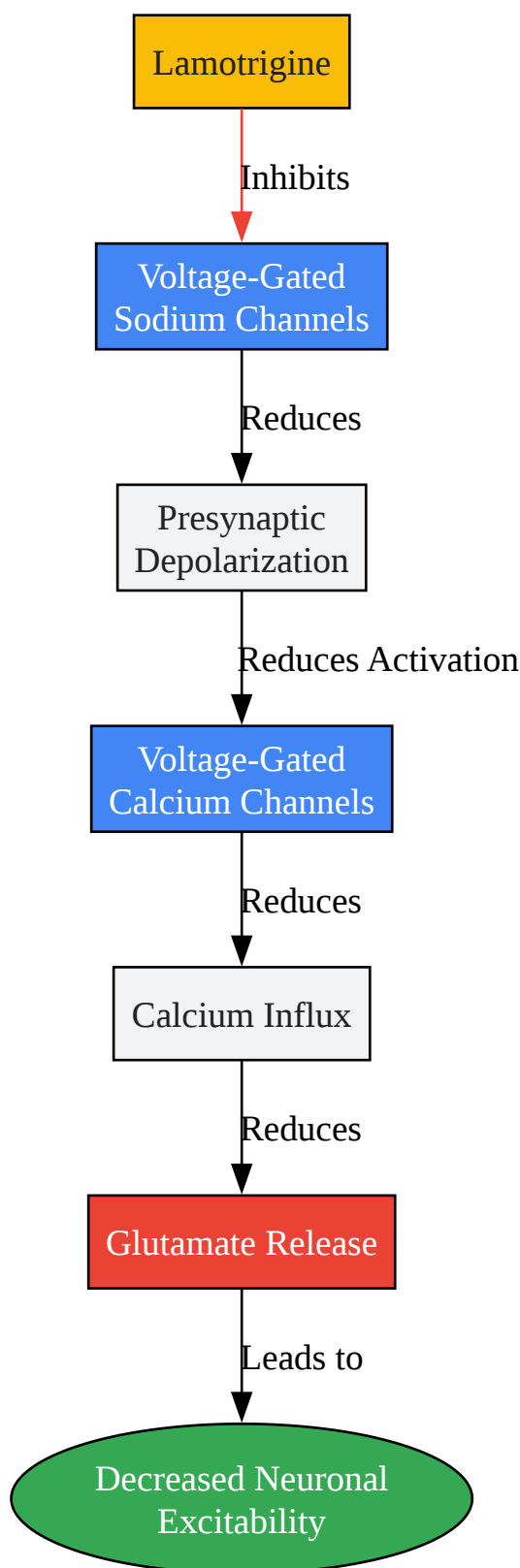


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Caption: Lamotrigine's interaction with voltage-gated sodium channels.

Inhibition of Glutamate Release

By blocking voltage-gated sodium channels, lamotrigine indirectly inhibits the release of the excitatory neurotransmitter glutamate. The influx of sodium ions through these channels contributes to the depolarization of the presynaptic terminal, which in turn activates voltage-gated calcium channels, leading to neurotransmitter release. By dampening this initial sodium influx, lamotrigine reduces the subsequent calcium entry and glutamate exocytosis.



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Caption: Signaling pathway of lamotrigine-mediated inhibition of glutamate release.

This technical guide provides a foundational understanding of **Lamotrigine-13C3** for research and development purposes. For specific applications and in-depth protocols, consulting the primary scientific literature is recommended.

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References

- 1. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
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